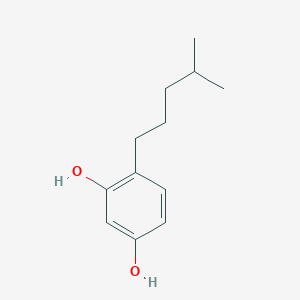

4-(4-Methylpentyl)benzene-1,3-diol

Description

Properties

CAS No. |

116529-93-2 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-(4-methylpentyl)benzene-1,3-diol |

InChI |

InChI=1S/C12H18O2/c1-9(2)4-3-5-10-6-7-11(13)8-12(10)14/h6-9,13-14H,3-5H2,1-2H3 |

InChI Key |

YLNRSZMAMFXDQE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC1=C(C=C(C=C1)O)O |

Canonical SMILES |

CC(C)CCCC1=C(C=C(C=C1)O)O |

Synonyms |

1-(2,4-Dihydroxyphenyl)-4-methylpentane |

Origin of Product |

United States |

Foundational & Exploratory

4-(4-Methylpentyl)benzene-1,3-diol: Structural Pharmacophore & Synthesis Guide

[1]

Executive Summary

4-(4-Methylpentyl)benzene-1,3-diol (CAS 116529-93-2), often referred to in technical circles as 4-Isohexylresorcinol , represents a critical lipophilic modification of the classic resorcinol scaffold.[1][2] Unlike its linear counterpart (4-hexylresorcinol), the terminal branching of the alkyl chain in this molecule offers unique steric properties that influence its binding affinity to metalloenzymes—specifically Tyrosinase (EC 1.14.18.1)—and its partition coefficient in lipid bilayers.[1]

This guide dissects the physicochemical profile, synthesis pathways, and mechanism of action of 4-(4-Methylpentyl)benzene-1,3-diol, positioning it as a high-value target for dermatological therapeutics (hyperpigmentation control) and antimicrobial applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a 1,3-benzenediol (resorcinol) head group, which serves as the hydrophilic pharmacophore, and a 4-methylpentyl (isohexyl) tail, which provides the necessary lipophilicity for membrane permeation and hydrophobic pocket occupancy.

Table 1: Physicochemical Specifications

| Property | Value | biological Relevance |

| CAS Number | 116529-93-2 | Unique Identifier |

| IUPAC Name | 4-(4-methylpentyl)benzene-1,3-diol | Standardization |

| Molecular Formula | C₁₂H₁₈O₂ | Stoichiometry |

| Molecular Weight | 194.27 g/mol | Small molecule (Lipinski compliant) |

| LogP (Predicted) | ~3.7 ± 0.3 | High membrane permeability; ideal for dermal delivery |

| pKa (Phenolic OH) | ~9.4 (OH-1), ~11.0 (OH-3) | Ionization state at physiological pH (7.[1][2][3][4]4) is neutral |

| H-Bond Donors | 2 | Key for chelation of Copper (Cu²⁺) ions |

| H-Bond Acceptors | 2 | Interaction with enzyme active site residues |

Structural Visualization

The following diagram illustrates the core pharmacophore: the "Warhead" (Resorcinol) responsible for enzyme inhibition and the "Anchor" (Isohexyl tail) responsible for bioavailability.[1]

Figure 1: Pharmacophore decomposition of 4-(4-Methylpentyl)benzene-1,3-diol highlighting functional domains.[1]

Mechanism of Action: Tyrosinase Inhibition[9]

The primary utility of 4-alkylresorcinols lies in their ability to inhibit Tyrosinase, the rate-limiting enzyme in melanogenesis.[1]

Mechanistic Pathway[1]

-

Competitive Binding: The resorcinol ring mimics the structure of Tyrosine (the natural substrate).[1][2]

-

Chelation: The phenolic hydroxyl groups (specifically at the 1,3 positions) chelate the binuclear Copper (Cu) active site within the enzyme.[1][2]

-

Hydrophobic Anchoring: The 4-methylpentyl tail inserts into the hydrophobic pocket of the enzyme, stabilizing the inhibitor-enzyme complex.[1][2] The "iso" branching creates a tighter van der Waals interaction in certain enzyme isoforms compared to linear chains.[1][2]

Figure 2: Competitive inhibition mechanism blocking the conversion of Tyrosine to Melanin.[1][5]

Synthesis & Manufacturing Protocol

Scientific Integrity Note: While specific industrial patents for this exact CAS may be proprietary, the synthesis of 4-alkylresorcinols follows a robust, self-validating chemical logic known as the Friedel-Crafts Acylation / Reduction sequence .[1][2] This method ensures regioselectivity at the 4-position due to the directing effects of the hydroxyl groups.

Reagents Required[1][9]

-

Resorcinol (1,3-dihydroxybenzene) : Starting material.[2][3]

-

4-Methylpentanoyl chloride (Isocaproyl chloride) : Acylating agent.[1][2]

-

Zinc Chloride (ZnCl₂) or Boron Trifluoride etherate (BF₃[1][2]·OEt₂) : Lewis Acid Catalyst.[1][2]

-

Zinc Amalgam (Zn(Hg)) and HCl : For Clemmensen Reduction.[1][2]

-

Solvents : Nitrobenzene (for acylation), Toluene/Water (for workup).[1][2]

Step-by-Step Protocol

Phase 1: Friedel-Crafts Acylation

Objective: Install the carbon chain as a ketone (4-(4-methylpentanoyl)resorcinol).[1][2]

-

Setup: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve Resorcinol (1.0 eq) in Nitrobenzene.

-

Catalyst Addition: Add anhydrous ZnCl₂ (1.1 eq) slowly under nitrogen atmosphere.

-

Acylation: Dropwise add 4-Methylpentanoyl chloride (1.0 eq) over 30 minutes. The mixture will darken.[1][2]

-

Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Quench: Pour mixture into ice-cold dilute HCl. Extract with Ethyl Acetate.[1][2]

-

Purification: The intermediate ketone is often a solid.[1][2] Recrystallize from dilute ethanol.

Phase 2: Clemmensen Reduction

Objective: Reduce the ketone (C=O) to the methylene (CH₂) group to yield the final alkyl product.[1][2]

-

Amalgam Preparation: Prepare Zn(Hg) by treating Zinc dust with HgCl₂ in dilute HCl.[1][2]

-

Reaction: Suspend the ketone intermediate (from Phase 1) in 20% HCl. Add the activated Zn(Hg).[1][2]

-

Reflux: Reflux vigorously for 12–24 hours. Add concentrated HCl periodically to maintain acidity.

-

Workup: Cool and extract with Toluene. Wash organic layer with water and brine.[1][2]

-

Isolation: Dry over MgSO₄ and concentrate in vacuo.

-

Final Purification: Distillation under high vacuum or column chromatography (Silica gel) is required to remove unreacted resorcinol and side products.[2]

Figure 3: Two-step synthetic pathway ensuring regiochemical control.

Experimental Validation: Tyrosinase Inhibition Assay

To validate the efficacy of the synthesized compound, a standard mushroom tyrosinase assay is recommended.[1][2]

Protocol:

References

-

Structure-Activity Relationships of Alkylresorcinols

-

Synthetic Methodology (Friedel-Crafts/Clemmensen)

-

Tyrosinase Mechanism

-

Safety & Toxicology (Analog Data)

Sources

- 1. 1,3-Benzenediol, 4-methyl- | C7H8O2 | CID 10333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Benzenediol, 4-methyl- | C7H8O2 | CID 10333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-dihydroxy-benzene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chemscene.com [chemscene.com]

- 5. US20160185749A1 - Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds - Google Patents [patents.google.com]

Difference between 4-(4-methylpentyl) and 5-pentyl resorcinols

An In-depth Technical Guide to the Core Differences Between 4-(4-Methylpentyl)resorcinol and 5-Pentylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylresorcinols are a class of phenolic lipids with a growing profile of biological activities, making them of significant interest in the pharmaceutical and cosmetic industries. This technical guide provides a detailed comparative analysis of two specific positional isomers: 4-(4-methylpentyl)resorcinol and 5-pentylresorcinol (also known as olivetol). While both share the same resorcinol core, the position and structure of the alkyl substituent dramatically influence their physicochemical properties and biological functions. This document will delve into their structural nuances, synthesis, mechanisms of action, and established experimental protocols for their evaluation. A critical focus will be placed on the structure-activity relationships that govern their efficacy, particularly as tyrosinase inhibitors for skin lightening applications.

Introduction to Alkylresorcinols: A Family of Bioactive Phenolic Lipids

Alkylresorcinols (ARs) are amphiphilic compounds characterized by a hydrophilic 1,3-dihydroxybenzene (resorcinol) ring and a hydrophobic alkyl chain.[1] This dual nature dictates their interaction with biological membranes and enzymes.[2] In nature, ARs are found in various plants, fungi, and bacteria, with high concentrations in the bran layer of cereal grains like wheat and rye.[1][3]

The general structure of alkylresorcinols consists of a resorcinol moiety with an alkyl chain of varying length, typically at the C5 position.[2] The length and saturation of this alkyl chain can vary, which in turn modulates the biological activity of the molecule.[3] Their biosynthesis is primarily understood to occur via a type III polyketide synthase pathway.[4] ARs have demonstrated a wide array of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[5][6] A significant area of research has focused on their ability to inhibit tyrosinase, the key enzyme in melanin synthesis, making them valuable agents in dermatology for treating hyperpigmentation.[7][8]

A Profile of 5-Pentylresorcinol (Olivetol)

5-Pentylresorcinol, commonly known as olivetol, is a well-characterized alkylresorcinol. It is a naturally occurring organic compound found in certain lichens and is a key precursor in the biosynthesis of cannabinoids in Cannabis sativa.[9][10]

2.1. Chemical Structure and Physicochemical Properties

Olivetol features a straight five-carbon pentyl group attached to the C5 position of the resorcinol ring.[9] This structure gives it moderate lipophilicity, allowing for penetration into the skin. It is soluble in organic solvents and sparingly soluble in water.[9][11]

2.2. Synthesis of 5-Pentylresorcinol

Several synthetic routes to olivetol have been established. A common approach involves the attachment of the pentyl chain to a pre-existing resorcinol derivative.[12] Another strategy involves constructing the aromatic ring from precursors that already contain the pentyl group.[12]

2.3. Biological Activities and Mechanisms of Action

5-Pentylresorcinol exhibits a range of biological activities:

-

Tyrosinase Inhibition: Like other alkylresorcinols, olivetol can inhibit tyrosinase, although its potency may be less than some of its 4-substituted counterparts. The meta-dihydroxy arrangement of the resorcinol core is crucial for interacting with the copper ions in the active site of the tyrosinase enzyme.[7]

-

Antioxidant Properties: The phenolic hydroxyl groups on the resorcinol ring enable olivetol to scavenge free radicals, conferring antioxidant effects.[6][13]

-

Cannabinoid Receptor Modulation: Olivetol is known to act as a competitive inhibitor of cannabinoid receptors CB1 and CB2, which may modulate the effects of cannabinoids like THC.[9][14][15]

-

Other Activities: Studies have also suggested potential anticancer and obesoprotective effects.[5][16]

Unveiling 4-(4-Methylpentyl)resorcinol

In contrast to the well-studied 5-pentylresorcinol, there is a scarcity of direct research on 4-(4-methylpentyl)resorcinol. However, by examining the extensive research on other 4-alkylresorcinols, such as 4-hexylresorcinol and 4-butylresorcinol, we can infer its likely properties and activities based on established structure-activity relationships.

3.1. Chemical Structure and Predicted Physicochemical Properties

4-(4-Methylpentyl)resorcinol is a positional isomer of a C6-substituted resorcinol. It features a branched hexyl group (specifically, an isohexyl group) at the C4 position of the resorcinol ring. This branched structure is expected to influence its lipophilicity and how it fits into the active sites of enzymes compared to its straight-chain counterparts.

3.2. Synthesis of 4-(4-Methylpentyl)resorcinol

The synthesis of 4-alkylresorcinols typically involves a Friedel-Crafts acylation of resorcinol with an appropriate acyl chloride or carboxylic acid, followed by a reduction of the resulting ketone.[17] For 4-(4-methylpentyl)resorcinol, this would involve using 4-methylpentanoyl chloride or 4-methylpentanoic acid in the acylation step.

3.3. Predicted Biological Activities Based on SAR

The biological activities of 4-(4-methylpentyl)resorcinol can be predicted based on the known properties of other 4-alkylresorcinols:

-

Potent Tyrosinase Inhibition: Research on 4-butylresorcinol and 4-hexylresorcinol has shown them to be highly potent tyrosinase inhibitors, often more effective than hydroquinone and other common skin-lightening agents.[18][19][20] The substitution at the C4 position appears to be favorable for strong inhibition.[21][22] It is therefore highly probable that 4-(4-methylpentyl)resorcinol is also a potent tyrosinase inhibitor.

-

Antioxidant and Anti-inflammatory Effects: 4-Hexylresorcinol has demonstrated antioxidant and anti-inflammatory properties.[20][23] These activities are a general feature of the resorcinol scaffold, so 4-(4-methylpentyl)resorcinol is expected to share them.

-

Antimicrobial Properties: Some 4-alkylresorcinols have also shown antimicrobial activity.[24]

Comparative Analysis: A Tale of Two Isomers

The subtle differences in the chemical structures of 4-(4-methylpentyl)resorcinol and 5-pentylresorcinol are expected to lead to significant differences in their biological profiles.

4.1. Structural and Physicochemical Comparison

| Feature | 4-(4-Methylpentyl)resorcinol | 5-Pentylresorcinol (Olivetol) |

| Alkyl Group Position | C4 | C5 |

| Alkyl Chain Structure | Branched (isohexyl) | Straight (n-pentyl) |

| Molecular Formula | C12H18O2 | C11H16O2 |

| Predicted Lipophilicity (cLogP) | Higher | Lower |

4.2. Structure-Activity Relationship (SAR) and Predicted Biological Performance

The key to understanding the functional differences lies in the structure-activity relationship:

-

Impact of Substitution Position: Studies on various resorcinol derivatives have indicated that substitution at the C4 position often leads to more potent tyrosinase inhibition compared to substitution at the C5 position.[7][21][22] This suggests that 4-(4-methylpentyl)resorcinol is likely a more effective skin-lightening agent than 5-pentylresorcinol.

-

Influence of the Alkyl Chain: The longer, branched alkyl chain of 4-(4-methylpentyl)resorcinol increases its lipophilicity. This could enhance its penetration through the stratum corneum of the skin, potentially leading to greater bioavailability at the target site (melanocytes). However, the branching may also introduce steric hindrance that could affect its binding to the active site of tyrosinase.

Predicted Biological Performance Comparison

| Biological Activity | 4-(4-Methylpentyl)resorcinol (Predicted) | 5-Pentylresorcinol (Olivetol) | Rationale |

| Tyrosinase Inhibition | High | Moderate | C4 substitution is generally more favorable for tyrosinase inhibition. |

| Skin Penetration | High | Moderate | Higher lipophilicity due to the longer, branched alkyl chain. |

| Antioxidant Activity | Moderate-High | Moderate | Both possess the resorcinol core, but lipophilicity can influence activity in different environments. |

| Cannabinoid Receptor Binding | Low/Unknown | Moderate | The C5-pentyl structure is a key feature for cannabinoid receptor interaction. |

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences, a series of standardized experiments are necessary.

5.1. Protocol 1: Synthesis of 4-(4-Methylpentyl)resorcinol

This protocol is a generalized procedure based on established methods for synthesizing 4-alkylresorcinols.[17]

Step-by-Step Methodology:

-

Acylation: In a reaction vessel under an inert atmosphere, combine resorcinol and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent (e.g., glacial acetic acid).

-

Heat the mixture to dissolve the catalyst.

-

Slowly add 4-methylpentanoyl chloride to the reaction mixture.

-

Heat the reaction at an elevated temperature (e.g., 150°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and quench with dilute hydrochloric acid to precipitate the 4-(4-methylpentanoyl)resorcinol intermediate.

-

Filter, wash, and dry the intermediate product.

-

Reduction (Clemmensen or Wolff-Kishner):

-

Clemmensen: Reflux the intermediate with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner: Heat the intermediate with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., diethylene glycol).

-

-

Purification: Purify the final product, 4-(4-methylpentyl)resorcinol, by column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Workflow for the synthesis of 4-(4-methylpentyl)resorcinol.

5.2. Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a standard method to determine the inhibitory potential of compounds on tyrosinase activity.[25]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA (substrate) in the same buffer.

-

Prepare stock solutions of 4-(4-methylpentyl)resorcinol, 5-pentylresorcinol, and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate):

-

To each well, add phosphate buffer.

-

Add varying concentrations of the test compounds (and control) to the respective wells.

-

Add the tyrosinase solution to each well and incubate for 10 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then at regular intervals for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of tyrosinase inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Caption: Workflow for the in vitro tyrosinase inhibition assay.

5.3. Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a framework for the quantitative analysis of the resorcinol derivatives.[26]

Step-by-Step Methodology:

-

Standard Preparation:

-

Accurately weigh and dissolve pure 4-(4-methylpentyl)resorcinol and 5-pentylresorcinol in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.

-

Prepare a series of calibration standards by serial dilution of the stock solutions.

-

-

Sample Preparation:

-

Dissolve the synthesized or formulated samples in the mobile phase to a concentration within the calibration range.

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 280 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the samples and record their peak areas.

-

Quantify the amount of each resorcinol derivative in the samples by interpolating their peak areas on the calibration curve.

-

Caption: Workflow for HPLC quantification of resorcinol derivatives.

Conclusion and Future Directions

While both 4-(4-methylpentyl)resorcinol and 5-pentylresorcinol belong to the same family of bioactive lipids, their isomeric differences are profound. Based on established structure-activity relationships, 4-(4-methylpentyl)resorcinol is predicted to be a more potent tyrosinase inhibitor and thus a more effective agent for skin lightening. In contrast, 5-pentylresorcinol (olivetol) has a more diverse biological profile, including well-documented interactions with the endocannabinoid system.

This guide underscores the importance of precise molecular architecture in drug design and cosmetic science. Future research should focus on the direct, head-to-head comparison of these two molecules in both in vitro and in vivo models to validate the predicted differences in their efficacy and safety profiles. Such studies will provide invaluable data for the development of next-generation dermatological and therapeutic agents.

References

-

Ramsden, C. A., & Riley, P. A. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. Bioorganic & Medicinal Chemistry, 21(5), 1166-1173. ([Link])

-

Stratford, M. R. L., Ramsden, C. A., & Riley, P. A. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. Bioorganic & Medicinal Chemistry, 21(5), 1166-1173. ([Link])

-

ResearchGate. (n.d.). Characterization of the action of tyrosinase on resorcinols. ([Link])

-

Ferreira, M., & Sousa, E. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem. ([Link])

-

Taylor & Francis Online. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. ([Link])

-

Grokipedia. (n.d.). Olivetol. ([Link])

-

Ross, A. B., Kamal-Eldin, A., & Åman, P. (2004). Dietary Alkylresorcinols: Absorption, Bioactivities, and Possible Use as Biomarkers of Whole-grain Wheat- and Rye-rich Foods. Nutrition Reviews, 62(3), 81-95. ([Link])

-

ResearchGate. (n.d.). In vitro anti-proliferative activities of 5-pentylresorcinol compound against human breast cancer cell lines. ([Link])

-

Wikipedia. (n.d.). Alkylresorcinol. ([Link])

-

MDPI. (2023). Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota. ([Link])

-

Ainfo Inc. (n.d.). Olivetol Powder. ([Link])

-

MDPI. (2025). Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity. ([Link])

-

ScienceOpen. (2026). Beyond Cannabinoids: Olivetol as the Central Intracellular Mediator of Cannabis Therapeutics. ([Link])

-

Hindawi. (2014). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. ([Link])

-

Royal Society of Chemistry. (2023). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. ([Link])

-

ScienceAsia. (1982). A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues. ([Link])

-

Produccioncientificaluz.org. (n.d.). Direct determination of resorcinol in pharmaceuticals by using derivative spectrometry. ([Link])

-

ResearchGate. (n.d.). In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands. ([Link])

- Google Patents. (2017). Composition of Olivetol and Method of Use to Reduce or Inhibit the Effects of Tetrahydrocannabinol in the Human Body. ()

-

CORE. (2009). Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway. ([Link])

-

Taylor & Francis Online. (2023). Dissecting dietary alkylresorcinols: a compile of their distribution, biosynthesis, extraction and functional properties. ([Link])

-

Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. ([Link])

-

PharmaCompass. (n.d.). 5-(1-pentyl)resorcinol. ([Link])

-

ResearchGate. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. ([Link])

-

Cosmetics & Toiletries. (2025). Resorcinol Derivatives for Skin Brightening: Efficacy, Combination, and Side Effects. ([Link])

- Google Patents. (n.d.).

-

MDPI. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. ([Link])

-

Public Health, European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Resorcinol. ([Link])

-

TREASURE ACTIVES. (n.d.). 4-Hexyl Resorcinol. ([Link])

-

PMC. (n.d.). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. ([Link])

-

PubChem. (n.d.). Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-. ([Link])

-

Blue Harbor Dermatology. (n.d.). Hexylresorcinol Lightening Gel. ([Link])

-

PrepChem.com. (n.d.). Synthesis of resorcinol. ([Link])

-

Cheméo. (n.d.). Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (-). ([Link])

-

PMC. (n.d.). Analysis of Chemical Composition and Biological Activities of Essential Oils from Different Parts of Alpinia uraiensis Hayata. ([Link])

-

MDPI. (2025). Organic Compounds with Biological Activity. ([Link])

Sources

- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]

- 7. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. grokipedia.com [grokipedia.com]

- 10. scienceopen.com [scienceopen.com]

- 11. caymanchem.com [caymanchem.com]

- 12. scienceasia.org [scienceasia.org]

- 13. Olivetol | Cannabinoid Receptor | IκB/IKK | P450 | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. US20170143644A1 - Composition of Olivetol and Method of Use to Reduce or Inhibit the Effects of Tetrahydrocannabinol in the Human Body - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 18. Resorcinol Derivatives for Skin Brightening: Efficacy, Combination, and Side Effects [myskinrecipes.com]

- 19. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production [mdpi.com]

- 20. 4-Hexyl Resorcinol - TREASURE ACTIVES [treasureactives.com]

- 21. researchgate.net [researchgate.net]

- 22. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. blueharbordermatology.com [blueharbordermatology.com]

- 24. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-(4-Methylpentyl)benzene-1,3-diol

Introduction to 4-(4-Methylpentyl)benzene-1,3-diol

4-(4-Methylpentyl)benzene-1,3-diol belongs to the family of alkylresorcinols, which are phenolic lipids known for their diverse biological activities. These compounds, characterized by a dihydroxybenzene (resorcinol) ring with an alkyl or substituted alkyl chain, have garnered interest for their antimicrobial, anthelmintic, and antitumor properties. The specific structure of 4-(4-Methylpentyl)benzene-1,3-diol, with its branched alkyl chain, may confer unique physicochemical properties that influence its biological activity and formulation development. A thorough understanding of its solubility is a critical first step in harnessing its therapeutic potential, as solubility directly impacts bioavailability, dosage form design, and in vitro assay development.

Predicted Solubility Profile

Due to the structural similarity between 4-(4-Methylpentyl)benzene-1,3-diol and the well-characterized 4-Hexylresorcinol, we can infer a comparable solubility profile. 4-Hexylresorcinol is known to be soluble in various organic solvents and sparingly soluble in aqueous solutions.

Table 1: Predicted Solubility of 4-(4-Methylpentyl)benzene-1,3-diol in Common Solvents (based on 4-Hexylresorcinol data)

| Solvent | Predicted Solubility | Citation |

| Ethanol | ~30 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL; 100 mg/mL (with sonication) | [1][2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1] |

| Acetone | Freely soluble | [3][4] |

| Diethyl Ether | Freely soluble | [3][4] |

| Chloroform | Soluble | [4] |

| Water | Very slightly soluble / Insoluble | [3][4] |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.20 mg/mL in a 1:4 ethanol:PBS solution) | [1] |

Expert Insight: The lipophilic nature of the 4-methylpentyl side chain is the primary determinant of the compound's poor aqueous solubility. The two hydroxyl groups on the benzene ring provide some polarity, allowing for limited interaction with water molecules. For aqueous applications, a common and effective strategy is to first dissolve the compound in a water-miscible organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice. This method, however, can lead to precipitation if the final concentration exceeds the aqueous solubility limit.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 4-(4-Methylpentyl)benzene-1,3-diol, empirical determination is essential. The following protocols are designed to be self-validating and provide accurate and reproducible results.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[5][6][7] It involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in a saturated solution.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow of the shake-flask method for solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-(4-Methylpentyl)benzene-1,3-diol to a series of vials containing a precise volume of the desired solvent (e.g., water, ethanol, PBS buffer). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a shaking water bath or incubator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either filter the solution through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the vials at high speed and carefully collect the supernatant. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of 4-(4-Methylpentyl)benzene-1,3-diol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound should be prepared to ensure accurate quantification.

Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the confirmation of equilibrium. This can be achieved by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration does not significantly change over the later time points.

High-Throughput Kinetic Solubility Assays

For early-stage drug discovery, where rapid screening of multiple compounds is necessary, kinetic solubility assays can be employed.[5] These methods are generally faster but may not represent true thermodynamic solubility.

Diagram 2: General Principle of Kinetic Solubility Measurement

Caption: Overview of a kinetic solubility assay.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(4-Methylpentyl)benzene-1,3-diol in 100% DMSO (e.g., 10-20 mM).

-

Dilution and Precipitation: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest in a microplate format. The sudden change in solvent composition will likely cause the compound to precipitate out of the solution.

-

Incubation and Measurement: Allow the plate to incubate for a short period (typically 1-2 hours) at a controlled temperature. After incubation, the amount of dissolved compound is measured, often using techniques like nephelometry (light scattering from precipitated particles) or by analyzing the clear supernatant after filtration or centrifugation via HPLC-UV.

Expert Insight: Kinetic solubility is often lower than thermodynamic solubility because the compound does not have sufficient time to reach equilibrium. However, it provides a valuable and rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to certain biological assays.

Factors Influencing Solubility

The solubility of 4-(4-Methylpentyl)benzene-1,3-diol, like other phenolic compounds, is influenced by several factors:

-

pH: The two hydroxyl groups on the resorcinol ring are weakly acidic.[5] In aqueous solutions with a pH above the pKa of these hydroxyl groups, the compound will deprotonate to form phenolate anions. These charged species are significantly more soluble in water than the neutral form. Therefore, increasing the pH of the aqueous medium will increase the solubility of 4-(4-Methylpentyl)benzene-1,3-diol.

-

Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic. When conducting solubility experiments, it is crucial to maintain a constant and recorded temperature.

-

Co-solvents: The addition of water-miscible organic co-solvents, such as ethanol, propylene glycol, or polyethylene glycol, can significantly enhance the aqueous solubility of lipophilic compounds like 4-(4-Methylpentyl)benzene-1,3-diol. These co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of non-polar solutes.

-

Ionic Strength: The presence of salts in the aqueous medium can affect solubility.[8] Generally, for non-ionic organic compounds, increasing the ionic strength of the solution leads to a "salting-out" effect, where the solubility of the organic compound decreases.[8]

Conclusion

This technical guide provides a comprehensive overview of the predicted and experimental determination of the solubility of 4-(4-Methylpentyl)benzene-1,3-diol. By leveraging data from the closely related compound 4-Hexylresorcinol and outlining robust experimental protocols, researchers are well-equipped to accurately assess the solubility of this compound in various solvent systems. A thorough understanding and empirical determination of solubility are fundamental for the successful development of 4-(4-Methylpentyl)benzene-1,3-diol for any research or therapeutic application.

References

-

Food and Agriculture Organization of the United Nations. (1998). 4-HEXYLRESORCINOL. Retrieved from [Link]

-

Furia, E., Beneduci, A., Malacaria, L., Fazio, A., La Torre, C., & Plastina, P. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6527. Retrieved from [Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. ADMET & DMPK, 7(4), 237–261. Retrieved from [Link]

-

Mota, F. L., Carneiro, A. P., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182–5189. Retrieved from [Link]

- Al-Badr, A. A., & El-Subbagh, H. I. (2017). Physicochemical Properties, Solubility, and Stability of Phenolic Compounds.

- Ribeiro, A. C. F., Príklady, P., Santos, F. I. A., & Marrucho, I. M. (2019). Solubility of Phenolic Compounds in Different Solvents.

- D'Souza, A. A., & DeSouza, L. A. (2016). A review on solubility of phenolic compounds in water and organic solvents. Journal of Chemical and Pharmaceutical Research, 8(4), 844-849.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fao.org [fao.org]

- 4. 4-己基间苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Navigating the Nomenclature of a Promising Alkylresorcinol

An In-depth Technical Guide to the Commercial Supply and Application of 4-Alkylresorcinols for Researchers and Drug Development Professionals

This guide addresses the inquiry for commercial suppliers of "4-(4-Methylpentyl)benzene-1,3-diol." Initial database and supplier searches indicate that this specific nomenclature does not correspond to a commonly cataloged or researched chemical entity. The structure implied—a resorcinol ring with an isohexyl group at the 4-position—is not a standard offering in chemical supplier catalogs.

However, the query closely resembles a well-documented and commercially available compound of significant research interest: 4-Methyl-5-pentylbenzene-1,3-diol (CAS No. 889104-80-7). This molecule is a member of the alkylresorcinol (AR) class of phenolic lipids, which are gaining attention for their diverse biological activities.[1][2] Given the structural similarity and the established scientific context, this guide will focus on 4-Methyl-5-pentylbenzene-1,3-diol as the likely compound of interest for research and development applications.

We will begin by establishing the precise chemical identity of this compound, followed by an analysis of its commercial availability, a deep dive into its synthesis and chemical properties, and an exploration of its applications in the field of drug discovery.

Chemical Identity and Physicochemical Properties

4-Methyl-5-pentylbenzene-1,3-diol, also known by its abbreviation MPBD, is a resorcinol derivative characterized by a methyl group at position 4 and a pentyl (amyl) group at position 5 of the benzene-1,3-diol ring.[3] This amphiphilic structure, with a hydrophilic diol head and a hydrophobic alkyl tail, is characteristic of alkylresorcinols and underpins their interaction with biological membranes and enzymes.

Figure 1: Chemical Structure of 4-Methyl-5-pentylbenzene-1,3-diol.

The physicochemical properties of this compound are critical for designing experiments, formulating delivery systems, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Value | Source |

| CAS Number | 889104-80-7 | [4] |

| Molecular Formula | C₁₂H₁₈O₂ | [3][4] |

| Molecular Weight | 194.27 g/mol | [3][4] |

| IUPAC Name | 4-methyl-5-pentylbenzene-1,3-diol | [3] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [4] |

| logP (Octanol-Water Partition Coeff.) | 3.14 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 4 | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Commercial Suppliers and Procurement Strategy

While not as ubiquitous as common laboratory reagents, 4-Methyl-5-pentylbenzene-1,3-diol is available from specialized chemical suppliers that focus on providing building blocks and rare chemicals for research and development.

| Supplier | Catalog Number | Purity | Notes |

| ChemScene | CS-0458590 | ≥98% | Offers custom synthesis and commercial production services.[4] |

A Self-Validating System for Supplier Qualification

For drug development professionals, sourcing a key starting material or intermediate requires a rigorous qualification process. The following workflow provides a self-validating system to ensure the reliability of the supply chain.

Figure 2: A logical workflow for qualifying a chemical supplier.

Synthesis and Manufacturing Insights

The synthesis of 4-alkylresorcinols is a well-established area of organic chemistry, often serving as key steps in the total synthesis of more complex natural products like cannabinoids.[5][6] The general strategies involve two main stages:

-

Carbon-Carbon Bond Formation: Attaching the alkyl side chain to the resorcinol scaffold.

-

Reduction/Modification: Ensuring the correct saturation and functionality of the final molecule.

A common and industrially scalable approach is the Friedel-Crafts acylation of resorcinol followed by a reduction of the resulting ketone.[7]

Figure 3: A generalized workflow for 4-Alkylresorcinol synthesis.

Exemplary Laboratory-Scale Synthesis Protocol

The following protocol describes a general method for the synthesis of 4-alkylresorcinols, adapted from established literature procedures.[7][8] This serves as a template that can be optimized for specific targets like 4-Methyl-5-pentylbenzene-1,3-diol.

Step 1: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add resorcinol (1.0 eq) and anhydrous zinc chloride (ZnCl₂, 1.1 eq).

-

Reaction: Heat the mixture to 120-130°C to form a molten state. Slowly add the corresponding carboxylic acid (e.g., hexanoic acid, 1.05 eq) dropwise over 30 minutes.

-

Causality: The ZnCl₂ acts as a Lewis acid catalyst, activating the carboxylic acid for electrophilic aromatic substitution onto the electron-rich resorcinol ring. The reaction is typically directed to the 4-position due to the activating and ortho-, para-directing nature of the hydroxyl groups.

-

-

Workup: After stirring for 3-4 hours at 140°C, cool the reaction mixture to ~80°C and quench by carefully adding dilute hydrochloric acid (2M). This breaks up the zinc complex. The crude 4-acylresorcinol product often precipitates and can be collected by filtration.

Step 2: Clemmensen or Catalytic Reduction

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the crude 4-acylresorcinol from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Reaction: Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and agitate at room temperature until hydrogen uptake ceases.

-

Causality: The palladium catalyst facilitates the catalytic hydrogenation of the ketone carbonyl group to a methylene group, yielding the final alkyl chain. This method is often preferred over harsher conditions like the classical Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reductions due to its milder conditions and higher yields.

-

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude 4-alkylresorcinol can be purified by silica gel column chromatography or recrystallization to yield the final product of high purity.

Applications in Research and Drug Development

4-Methyl-5-pentylbenzene-1,3-diol (MPBD) was first identified as a secondary metabolite from the slime mold Dictyostelium discoideum, where it plays a role in controlling cell aggregation and spore maturation.[9] This biological origin points to its potential as a signaling molecule with bioactive properties.

The broader class of alkylresorcinols, to which MPBD belongs, exhibits a wide range of pharmacological activities, making them attractive scaffolds for drug discovery:[2][10]

-

Antimicrobial and Antifungal Activity: MPBD and its derivatives have demonstrated antimicrobial activity against bacteria like Escherichia coli and Bacillus subtilis.[9] The amphiphilic nature of ARs allows them to disrupt microbial cell membranes.[10]

-

Antineoplastic Potential: 4-methyl-5-pentylbenzene-1,3-diol is noted to have a role as an antineoplastic agent.[3] Other ARs have been shown to inhibit the growth of cancer cells in vitro.[1]

-

Enzyme Inhibition: The resorcinol motif is a known structural alert for various enzyme inhibitors. For instance, 4-hexylresorcinol is a potent inhibitor of tyrosinase, an enzyme involved in melanin production, leading to its use in skin-lightening cosmetic products.[11]

-

Antioxidant and Anti-inflammatory Properties: As phenolic compounds, ARs can act as antioxidants by scavenging free radicals.[12] Some have also been shown to inhibit inflammatory pathways, such as by modulating NF-kB phosphorylation.

For drug development professionals, MPBD and its analogs represent versatile starting points for lead optimization. The alkyl chain can be modified to tune lipophilicity and membrane interaction, while the resorcinol core provides handles for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Based on the supplier data for 4-Methyl-5-pentylbenzene-1,3-diol, the compound is classified with the following GHS hazard statements:[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[4]

References

-

Kozubek, A., & Tyman, J. H. P. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. International Journal of Molecular Sciences, 23(2), 759. Available from: [Link]

-

Wikipedia. (n.d.). Alkylresorcinol. Retrieved February 6, 2026, from [Link]

-

Walsh Medical Media. (2019, March 20). 4-Hexylresorcinol a New Molecule for Cosmetic Application. Retrieved February 6, 2026, from [Link]

- Google Patents. (2006). US20060129002A1 - Process for the synthesis of alkylresorcinols.

-

Manzini, S., et al. (2022). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. RSC Advances, 12(46), 30163-30169. Available from: [Link]

-

PubChem. (n.d.). 4-Methyl-5-pentylbenzene-1,3-diol. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (2022, October 14). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). CN113582816A - Preparation method of 4-alkylresorcinol.

-

Amadis Chemical Co., Ltd. (n.d.). 2-(9-methyldecyl)-5-(4-methylpentyl)benzene-1,3-diol CAS NO.85547-56-4. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2022, January 5). An Overview of Alkylresorcinols Biological Properties and Effects. Retrieved February 6, 2026, from [Link]

-

MDPI. (2020, July 11). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Retrieved February 6, 2026, from [Link]

-

PubMed. (2016, March 1). Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (2023, October 9). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. Retrieved February 6, 2026, from [Link]

Sources

- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methyl-5-pentylbenzene-1,3-diol | C12H18O2 | CID 15946636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03547B [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 8. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]

- 9. Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 4-(4-Methylpentyl)resorcinol

Executive Summary

This application note details the protocol for the synthesis of 4-(4-methylpentyl)resorcinol , a potent tyrosinase inhibitor and antioxidant candidate. While the request specifies "Friedel-Crafts Alkylation," this guide advocates for and details a Friedel-Crafts Acylation followed by Reduction strategy.

Critical Scientific Insight: Direct Friedel-Crafts alkylation of resorcinol with 1-halo-4-methylpentane is chemically flawed for high-purity applications. The primary carbocation intermediate required for direct alkylation is unstable and prone to 1,2-hydride shifts, leading to inseparable mixtures of branched isomers (e.g., substitution at the C2 or C3 position of the alkyl chain). To guarantee the linear attachment of the isohexyl chain at the benzylic position, the Acylation-Reduction pathway is the industry standard for structural integrity.

Strategic Process Analysis

The Synthetic Challenge: Alkylation vs. Acylation

For drug development, the purity of the alkyl chain isomer is paramount. The table below contrasts the two approaches.

| Feature | Direct FC Alkylation (Not Recommended) | FC Acylation-Reduction (Recommended) |

| Reagents | Resorcinol + 1-Chloro-4-methylpentane | Resorcinol + 4-Methylpentanoyl Chloride |

| Catalyst | Strong Lewis Acid ( | Lewis Acid ( |

| Intermediate | Primary Carbocation ( | Acylium Ion ( |

| Risk | Rearrangement: High risk of internal branching. | None: Carbon skeleton remains intact. |

| Regioselectivity | Poor (Mixture of C-2, C-4, and O-alkylation) | High (C-4 favored thermodynamically) |

| Purity | Low (<60% desired isomer) | High (>95% after recrystallization) |

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the failed direct alkylation and the successful acylation route.

Caption: Mechanistic comparison showing the stability of the Acylation route (Green) versus the rearrangement risks of Direct Alkylation (Red).

Detailed Experimental Protocol

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(4-methylpentanoyl)resorcinol (Intermediate Ketone). Mechanism: Electrophilic Aromatic Substitution via Acylium ion.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Resorcinol | 1.0 | Substrate | Dry, finely powdered. |

| 4-Methylpentanoyl Chloride | 1.1 | Electrophile | Also known as Isocaproyl chloride. |

| Zinc Chloride ( | 1.2 | Catalyst | Anhydrous is critical. Fused |

| Nitrobenzene | Solvent | Solvent | High boiling point, stabilizes complex. |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel protected by a calcium chloride drying tube.

-

Solvation: Dissolve 11.0 g (0.1 mol) of resorcinol in 40 mL of nitrobenzene.

-

Catalyst Addition: Add 16.4 g (0.12 mol) of anhydrous powdered zinc chloride (

). The mixture may warm slightly; cool to room temperature if necessary. -

Acylation: Add 14.8 g (0.11 mol) of 4-methylpentanoyl chloride dropwise over 30 minutes.

-

Process Control: Maintain temperature below 30°C during addition to minimize di-acylation.

-

-

Reaction: Slowly heat the mixture to 60–70°C and stir for 4 hours.

-

Note: Evolution of HCl gas indicates reaction progress. Do not exceed 80°C to prevent O-acylation or tar formation.

-

-

Quench: Cool the reaction mixture to room temperature and pour into 100 mL of ice-cold dilute HCl (10%) to break the zinc complex.

-

Extraction: Extract the organic layer.[2] Steam distill to remove the nitrobenzene solvent.

-

Purification: The residue (crude ketone) solidifies upon cooling. Recrystallize from water/ethanol (80:20) or benzene.

-

Expected Yield: 70–80%.

-

Checkpoint: Verify structure via IR (C=O stretch ~1640 cm⁻¹, H-bonded).

-

Phase 2: Clemmensen Reduction

Objective: Reduction of the ketone to the methylene group to yield 4-(4-methylpentyl)resorcinol.

Reagents

-

Amalgamated Zinc: Zinc wool or granules (20 g) treated with

. -

Concentrated HCl: 37% Aqueous solution.[3]

-

Solvent: Toluene or Ethanol (optional co-solvent).

Step-by-Step Procedure

-

Amalgam Preparation: Treat 20 g of zinc wool with 150 mL of 5%

solution for 1 hour. Decant the liquid and wash the zinc with water. -

Reaction Setup: Place the amalgamated zinc in a flask. Add 50 mL of water and 50 mL of conc. HCl.

-

Addition: Add 10 g of the 4-(4-methylpentanoyl)resorcinol (from Phase 1) dissolved in a minimal amount of toluene (to keep the ketone in the organic phase and prevent polymerization).

-

Reflux: Reflux the mixture vigorously for 8–12 hours.

-

Process Control: Add 5 mL of conc. HCl every 2 hours to maintain acid strength.

-

-

Workup: Cool the mixture. Separate the organic layer (toluene). Extract the aqueous layer with ether. Combine organic extracts.

-

Neutralization: Wash combined organics with saturated

solution, then brine. -

Isolation: Dry over

, filter, and evaporate the solvent. -

Final Purification: Recrystallize from hexane or distill under high vacuum.

-

Target: White to off-white crystalline solid.

-

Quality Control & Validation

To ensure the protocol meets "Drug Development" standards, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeOH/Water) | > 98.0% Area |

| Identity | H-NMR (DMSO-d6) | Triplet at |

| Regiochemistry | H-NMR (Aromatic) | 1,2,4-substitution pattern (d, d, s signals). |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/Toluene) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in | Fuse |

| O-Acylation (Ester) | Temperature too low or catalyst inactive | Ensure temp reaches 60°C; O-acylated product can be rearranged to C-acylated via Fries Rearrangement (add more |

| Incomplete Reduction | Depletion of acid | Add conc. HCl more frequently during reflux. |

| Polymerization (Tar) | Reaction too vigorous | Use a co-solvent (Toluene) in the reduction step to dilute the substrate. |

References

-

Foundational Acylation Protocol: Dohme, A. R. L., Cox, E. H., & Miller, E. (1926). The Preparation of the Acyl and Alkyl Derivatives of Resorcinol. Journal of the American Chemical Society, 48(6), 1688–1693. Link

-

Clemmensen Reduction Mechanism: Martin, E. L. (1942).[4] The Clemmensen Reduction.[3][5][6][7][8][9] Organic Reactions, 1, 155.[8] Link

-

Industrial Application: Durairaj, R. B. (2005).[10] Resorcinol: Chemistry, Technology and Applications. Springer. (Standard text for resorcinol derivative synthesis).

- Modern Catalytic Variants: Sartori, G., & Maggi, R. (2006).

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. Process For Manufacturing 4 Alkyl Resorcinol Derivatives [quickcompany.in]

Application Note: Preparation of Isohexyl-CBD Analogs using 4-(4-Methylpentyl)benzene-1,3-diol

This Application Note is structured to guide researchers through the synthesis of isohexyl-CBD analogs, specifically utilizing 4-(4-Methylpentyl)benzene-1,3-diol as the resorcinolic core. This protocol addresses the unique steric and electronic properties of the isohexyl side chain and the regiochemical implications of the 4-position substitution.

Executive Summary & Scientific Rationale

The development of novel cannabinoid analogs often focuses on modifying the alkyl side chain of the resorcinol moiety to modulate lipophilicity and receptor binding affinity (

Critical Distinction: Standard CBD synthesis utilizes 5-alkylresorcinols (e.g., Olivetol). The precursor specified here, 4-(4-Methylpentyl)benzene-1,3-diol , places the alkyl tail at the 4-position .

-

Regiochemical Impact: In 5-alkylresorcinols, the terpene coupling occurs at position 2 (between hydroxyls) to form the CBD core. In 4-alkylresorcinols, position 2 is sterically crowded. Coupling is kinetically favored at position 6 (ortho to OH, para to the alkyl group) or position 2 , potentially yielding "Abnormal-CBD" (abn-CBD) regioisomers or distinct structural analogs.

-

Mechanism: The synthesis relies on a Lewis acid-catalyzed Friedel-Crafts alkylation between the resorcinol and (+)-p-mentha-2,8-dien-1-ol (PMD).

Chemical Reaction Scheme

The following diagram illustrates the coupling pathway. Note the potential for regioisomers due to the 4-alkyl substitution.

Caption: Reaction pathway for the coupling of 4-(4-methylpentyl)benzene-1,3-diol with PMD. The 4-alkyl substitution directs the major coupling to position 6 due to steric hindrance at position 2.

Materials & Reagents

| Component | Specification | Role |

| Precursor | 4-(4-Methylpentyl)benzene-1,3-diol (>98%) | Core Scaffold |

| Terpene | (+)-p-Mentha-2,8-dien-1-ol (PMD) | Chiral Terpene Donor |

| Catalyst | Boron Trifluoride Etherate ( | Lewis Acid |

| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |

| Quench | Sodium Bicarbonate ( | Acid Neutralization |

| Drying Agent | Magnesium Sulfate ( | Water Removal |

Safety Note:

Experimental Protocol

Phase 1: Preparation of Reagents

-

Drying: Ensure the 4-(4-Methylpentyl)benzene-1,3-diol is dried under high vacuum for 2 hours to remove trace moisture, which can deactivate the Lewis acid.

-

Inert Environment: Flame-dry a 250 mL 3-neck round-bottom flask and flush with Argon.

-

Solvent Prep: Degas anhydrous DCM with Argon sparging for 15 minutes.

Phase 2: Coupling Reaction (Friedel-Crafts)

This step controls the stereoselectivity and minimizes THC formation (cyclization).

-

Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of 4-(4-Methylpentyl)benzene-1,3-diol in 100 mL anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0°C using an ice/salt bath. Add 0.2 eq of

dropwise. Stir for 15 minutes.-

Why? Pre-complexation of the Lewis acid with the resorcinol hydroxyls activates the ring for electrophilic attack.

-

-

Terpene Addition: Dissolve 1.1 eq of (+)-PMD in 20 mL DCM. Add this solution dropwise over 45 minutes via an addition funnel.

-

Critical Control: Slow addition prevents the concentration of terpene carbocations, reducing dimerization side-products.

-

-

Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Endpoint: Disappearance of the resorcinol spot.

-

Note: If the reaction is sluggish, allow it to warm to 10°C, but do not exceed 20°C to prevent cyclization to isohexyl-THC analogs.

-

Phase 3: Quenching & Workup

-

Quench: Pour the cold reaction mixture into 100 mL of ice-cold saturated

solution with vigorous stirring.-

Visual Check: Evolution of

gas indicates neutralization.

-

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with 50 mL DCM.

-

Washing: Wash combined organics with brine (100 mL), then water (100 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo at <40°C.-

Result: A viscous, amber-colored oil (Crude Extract).

-

Purification Workflow

The crude oil contains the target isohexyl-CBD analog, unreacted terpene, and potential THC-type isomers.

Caption: Purification strategy using normal phase flash chromatography to isolate the target analog.

Chromatography Conditions:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Linear gradient from 100% Hexane to 95:5 Hexane:Ethyl Acetate.

-

Elution Order: Terpenes (fastest)

Isohexyl-CBD Analog

Analytical Validation

To confirm the identity of the Isohexyl-CBD Analog , specifically distinguishing it from standard CBD and confirming the chain structure:

| Method | Expected Signal / Characteristic |

| H-NMR (CDCl3) | Aromatic Protons: Singlet or meta-coupled doublets (depends on regiochem). Isohexyl Tail: Doublet at |

| HPLC-UV | Retention Time: Will shift relative to standard CBD due to increased lipophilicity of the C6-iso chain (approx +1.5 to 2.0 min shift on C18). |

| Mass Spec (LC-MS) | Molecular Ion: |

References

-

Mechoulam, R., & Hanuš, L. (2002). Cannabidiol: an overview of some chemical and pharmacological aspects. European Journal of Pharmacology. Link

- Tietze, L. F., et al. (2003). Stereoselective Synthesis of Cannabinoid-Type Compounds. Journal of the American Chemical Society.

-

Razdan, R. K. (1981). The Total Synthesis of Cannabinoids. The Total Synthesis of Natural Products. Link

-

Appendino, G., et al. (2008). Antibacterial cannabinoids from Cannabis sativa: a structure-activity study. Journal of Natural Products. Link

-

PubChem. (2023). 4-methyl-5-pentylbenzene-1,3-diol Compound Summary. National Library of Medicine. Link

Sources

Application Notes and Protocols for the Purification of 4-(4-Methylpentyl)benzene-1,3-diol via Recrystallization

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Solvent Selection in the Purification of an Amphiphilic Phenol

4-(4-Methylpentyl)benzene-1,3-diol is a member of the alkylresorcinol family, a class of amphiphilic phenolic lipids. Its structure is characterized by a hydrophilic dihydroxybenzene (resorcinol) head and a hydrophobic alkyl tail. This dual nature is the primary determinant for the selection of an appropriate recrystallization solvent system. The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution.

The key to successfully recrystallizing an amphiphilic molecule like 4-(4-Methylpentyl)benzene-1,3-diol often lies in the use of a mixed solvent system. A single solvent is unlikely to be effective; a non-polar solvent that readily dissolves the alkyl chain will not adequately solvate the polar resorcinol head, and a polar solvent that interacts well with the diol group will be a poor solvent for the non-polar tail. Therefore, a judiciously chosen pair of miscible solvents, one polar and one non-polar, is typically required.

This application note provides a comprehensive guide to selecting and optimizing a solvent system for the purification of 4-(4-Methylpentyl)benzene-1,3-diol, complete with detailed experimental protocols.

Physicochemical Properties and Initial Considerations

While specific experimental data for 4-(4-Methylpentyl)benzene-1,3-diol is not extensively published, we can infer its properties from its structure and from data on similar compounds like 4-Methyl-5-pentylbenzene-1,3-diol.

| Property | Value/Consideration | Source/Rationale |

| Molecular Formula | C₁₂H₁₈O₂ | PubChem[1] |

| Molecular Weight | ~194.27 g/mol | PubChem[1] |

| Polarity | Amphiphilic | Inferred from structure |

| Expected Solubility | Low in water, moderate in polar organic solvents, high in non-polar organic solvents. | General chemical principles |

| Melting Point | To be determined experimentally | A sharp melting point is a key indicator of purity. |

A Note on the Use of Decolorizing Charcoal: The use of activated charcoal to remove colored impurities should be approached with caution for phenolic compounds. Phenols can sometimes form colored complexes with ferric ions present in charcoal, which could impede purification.

Solvent Selection Strategy: A Two-Fold Approach

Our strategy for identifying a suitable recrystallization solvent system involves two main stages:

-

Single Solvent Screening: To understand the solubility profile of the compound.

-

Mixed Solvent System Development: To fine-tune the crystallization process.

The ideal solvent system will exhibit the following characteristics:

-

The compound is highly soluble at elevated temperatures.

-

The compound is poorly soluble at low temperatures.

-

Impurities are either highly soluble or insoluble at all temperatures.

-

The solvent does not react with the compound.

-

The solvent is volatile enough to be easily removed from the purified crystals.

Diagram: Recrystallization Solvent Selection Workflow

Caption: A logical workflow for selecting and implementing a recrystallization solvent system.

Experimental Protocols

Protocol 1: Single Solvent Solubility Screening

Objective: To determine the solubility of 4-(4-Methylpentyl)benzene-1,3-diol in a range of individual solvents at room temperature and at their boiling points.

Materials:

-

Crude 4-(4-Methylpentyl)benzene-1,3-diol

-

Test tubes

-

Heating block or water bath

-

Vortex mixer

-

Selection of solvents (see table below)

Procedure:

-

Place approximately 20-30 mg of the crude compound into a series of test tubes.

-

Add 0.5 mL of a solvent to a test tube at room temperature.

-

Vortex the mixture and observe the solubility.

-

If the compound does not dissolve at room temperature, heat the test tube in a heating block or water bath to the solvent's boiling point.

-

Observe the solubility at the elevated temperature.

-

If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.

-

Record your observations in a table similar to the one below.

Table of Potential Solvents for Screening:

| Solvent | Polarity | Boiling Point (°C) | Expected Solubility |

| Hexane | Non-polar | 69 | High (for alkyl chain) |

| Toluene | Non-polar | 111 | High (for alkyl chain) |

| Diethyl Ether | Slightly Polar | 35 | Moderate |

| Ethyl Acetate | Moderately Polar | 77 | Moderate |

| Acetone | Polar | 56 | Good (for resorcinol) |

| Ethanol | Polar | 78 | Good (for resorcinol) |

| Water | Very Polar | 100 | Low |

Protocol 2: Mixed Solvent System Recrystallization

Objective: To purify 4-(4-Methylpentyl)benzene-1,3-diol using a two-solvent system identified from the screening protocol. A promising starting point is a hexane/acetone or toluene/ethyl acetate mixture.

Materials:

-

Crude 4-(4-Methylpentyl)benzene-1,3-diol

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Selected "good" solvent (dissolves the compound when hot)

-

Selected "poor" solvent (compound is insoluble in it)

Procedure:

-

Place the crude 4-(4-Methylpentyl)benzene-1,3-diol in an Erlenmeyer flask with a stir bar.

-

Add the "good" solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

-

Add a few more drops of the hot "good" solvent until the turbidity just disappears.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the ice-cold "poor" solvent or a pre-chilled mixture of the two solvents.

-

Dry the crystals under vacuum to remove residual solvent.

Diagram: Mixed Solvent Recrystallization Procedure

Caption: Step-by-step procedure for recrystallization using a mixed solvent system.

Purity Assessment

The success of the recrystallization should be assessed by:

-

Melting Point Determination: A pure compound will have a sharp and narrow melting point range. Compare the melting point of the recrystallized product to the crude material.

-

Thin-Layer Chromatography (TLC): Compare the TLC of the crude and recrystallized material. The purified product should ideally show a single spot.

-

High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.

Troubleshooting

-

Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. Try using a lower boiling point solvent or a more dilute solution.

-

No Crystals Form: This may be due to using too much solvent or the solution cooling too quickly. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. You can also try to partially evaporate some of the solvent.

-

Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.

Conclusion

The purification of 4-(4-Methylpentyl)benzene-1,3-diol by recrystallization is a powerful technique that leverages the compound's amphiphilic nature. A systematic approach to solvent selection, beginning with single solvent screening and progressing to the optimization of a mixed solvent system, is crucial for achieving high purity. The protocols outlined in this application note provide a robust framework for researchers to develop an effective purification strategy for this and other structurally related alkylresorcinols.

References

-

PubChem. 4-Methyl-5-pentylbenzene-1,3-diol. National Center for Biotechnology Information. [Link]

Sources

Application Note: Grignard Reaction Pathways for the Synthesis of 4-Alkyl Resorcinols

Abstract

4-Alkyl resorcinols are a significant class of phenolic lipids recognized for their broad biological activities, including antiseptic, anthelmintic, and tyrosinase-inhibiting properties, making them valuable targets in pharmaceutical and cosmetic research. This application note provides a detailed guide for the synthesis of 4-alkyl resorcinols, leveraging the Grignard reaction as a robust method for carbon-carbon bond formation. We present a strategic pathway starting from a protected resorcinol derivative, detailing the reaction mechanism, a step-by-step experimental protocol, safety considerations, and expected outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for synthesizing these important compounds.

Introduction and Scientific Background

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most fundamental and versatile reactions in organic synthesis.[1] It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most notably the carbonyl group of aldehydes and ketones, to form new carbon-carbon bonds.[2][3] This powerful transformation allows for the construction of complex carbon skeletons from simpler precursors.

The synthesis of 4-alkyl resorcinols presents a classic challenge that is elegantly addressed by Grignard chemistry. A common synthetic strategy involves the reaction of an alkyl Grignard reagent with a protected dihydroxybenzaldehyde, followed by subsequent chemical modifications to yield the final product. This multi-step approach provides a high degree of control over the final structure. The key steps, which will be detailed in this note, are:

-

Protection: The acidic phenolic protons of resorcinol must be protected to prevent them from quenching the highly basic Grignard reagent.[4][5] Etherification (e.g., methylation) is a common and effective protection strategy.

-

Grignard Reaction: An alkylmagnesium halide is added to the aldehyde functionality of the protected resorcinol derivative, forming a secondary alcohol.[6][7]

-

Reduction/Deoxygenation: The newly formed secondary alcohol is converted to the desired alkyl chain. A common method involves dehydration to an alkene followed by catalytic hydrogenation.

-

Deprotection: The protecting groups are removed to reveal the free phenolic hydroxyls of the final 4-alkyl resorcinol.

This application note will focus on the synthesis of 4-hexylresorcinol as a representative example, providing protocols that can be adapted for other alkyl chain lengths.

Reaction Mechanism and Pathway

The core of the synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl carbon.[2][4] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[6] This nucleophile attacks the electrophilic carbonyl carbon of the protected 2,4-dihydroxybenzaldehyde. The reaction typically proceeds through a six-membered ring transition state.[1][8] Subsequent steps of dehydration, hydrogenation, and deprotection complete the synthetic pathway.

Caption: Proposed reaction pathway for the synthesis of 4-hexylresorcinol.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of 4-hexylresorcinol. All operations must be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[9][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Magnesium Turnings | 99.8% | Sigma-Aldrich | Must be activated before use. |

| Iodine | Reagent Grade | Fisher Scientific | Used for magnesium activation. |

| 1-Bromohexane | 99% | Acros Organics | |

| 2,4-Dimethoxybenzaldehyde | 99% | Alfa Aesar | |

| Diethyl Ether (Anhydrous) | ≥99.7% | EMD Millipore | Essential for Grignard reagent stability.[5] |

| Tetrahydrofuran (THF, Anhydrous) | ≥99.9% | Sigma-Aldrich | Alternative solvent with a higher flash point.[10] |

| Hydrochloric Acid (HCl) | 37% | J.T. Baker | |

| Palladium on Carbon (Pd/C) | 10% | Strem Chemicals | Hydrogenation catalyst. |

| Boron Tribromide (BBr₃) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Highly corrosive deprotection agent. |